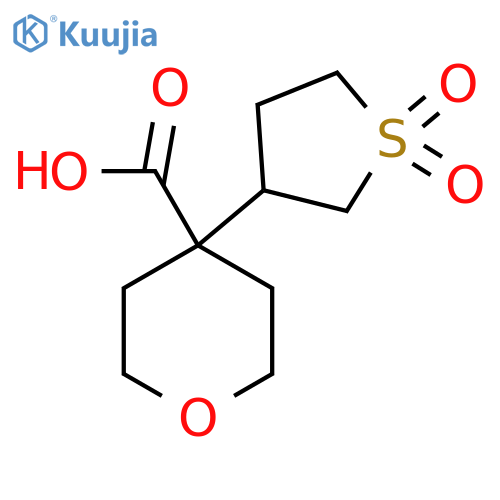Cas no 1341071-49-5 (4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid)

1341071-49-5 structure
商品名:4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
- 1341071-49-5
- AKOS012202290
- CS-0287787
- EN300-1990804
- 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
-
- インチ: 1S/C10H16O5S/c11-9(12)10(2-4-15-5-3-10)8-1-6-16(13,14)7-8/h8H,1-7H2,(H,11,12)
- InChIKey: SYGJGQOKBZXTPT-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 248.07184478g/mol
- どういたいしつりょう: 248.07184478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990804-0.1g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1990804-2.5g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 2.5g |
$1509.0 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-100mg |
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |
1341071-49-5 | 98% | 100mg |
¥32385.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-500mg |
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |
1341071-49-5 | 98% | 500mg |
¥40737.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-1g |
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |
1341071-49-5 | 98% | 1g |
¥42444.00 | 2024-08-09 | |
| Enamine | EN300-1990804-5.0g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1990804-10g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 10g |
$3315.0 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-250mg |
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |
1341071-49-5 | 98% | 250mg |
¥31250.00 | 2024-08-09 | |
| Enamine | EN300-1990804-5g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1990804-1.0g |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |
1341071-49-5 | 1g |
$1572.0 | 2023-06-01 |
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1341071-49-5 (4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
